molecular formula C22H26O4 B12173852 3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Cat. No.: B12173852
M. Wt: 354.4 g/mol
InChI Key: JXRQKIJTOOYLDC-UHFFFAOYSA-N
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Description

3,10'-Dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione is a spirocyclic compound featuring a cyclohexane ring fused to a pyrano[3,2-g]chromene system. Its structure includes:

  • Spiro junction: Connects cyclohexane (at position 1) to the pyrano[3,2-g]chromene system (at position 2') .
  • Substituents: Methyl groups at positions 3 and 10'. Propyl group at position 6'. Dione functionalities at positions 4' and 8'. This compound is structurally related to coumarin derivatives but distinguished by its spirocyclic architecture, which confers rigidity and unique electronic properties.

Properties

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

3',10-dimethyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclohexane]-4,8-dione

InChI

InChI=1S/C22H26O4/c1-4-6-15-9-19(24)25-20-14(3)21-17(10-16(15)20)18(23)12-22(26-21)8-5-7-13(2)11-22/h9-10,13H,4-8,11-12H2,1-3H3

InChI Key

JXRQKIJTOOYLDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCCC(C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane ring, followed by the introduction of the pyranochromene moiety. Key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Spiro Fusion: The spiro linkage is formed by reacting the cyclohexane derivative with a chromene precursor under specific conditions, often involving catalysts and controlled temperatures.

    Functional Group Modifications: Introduction of methyl and propyl groups at specific positions is carried out using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Variations in Spirocyclic Pyrano-Chromene Derivatives

Compound Name 6' Substituent 10' Substituent Additional Features Molecular Formula Molecular Weight (g/mol) Reference
3,10'-Dimethyl-6'-propyl-...-dione (Target) Propyl Methyl Spirocyclohexane, dual dione C₂₂H₂₄O₅ 368.43 N/A
6',10'-Dimethyl-3'H-spiro[cyclohexane...dione] Methyl Methyl Spirocyclohexane, dual dione C₁₉H₁₈O₄ 310.34
6'-Butyl-...-8'-thione Butyl N/A Spirocyclohexane, thione at 8' C₂₁H₂₄O₃S 356.48
6'-Ethyl-10'-hydroxy-...8'-one Ethyl Hydroxy Spirocyclohexane, ketone at 8' C₁₉H₂₂O₄ 326.38

Key Observations :

Functional Groups: The dual dione (4',8') in the target compound and IX contrasts with the thione (in ) or ketone (in ), altering redox activity and hydrogen-bonding capacity. The 10'-hydroxy group in introduces hydrogen-bond donor properties absent in the target compound.

Non-Spiro Pyrano-Chromene Derivatives

Table 2: Non-Spiro Pyrano-Chromene Diones

Compound Name Core Structure Substituents Melting Point (°C) Biological Activity Reference
5-Hydroxy-4-methyl-10-phenyl-...dione (4a) Dihydropyrano[2,3-h]chromene Phenyl at 10', methyl at 4 >300 Not specified
5,6-Dimethyl-...dione (I) Tetrahydropyrano[3,2-f]chromene Methyl at 5,6 Not reported Redox-active cross-linker

Key Observations :

Spiro vs.

Biological Relevance : Compound I in is used in redox-active materials, suggesting that dione functionalities in the target compound may also enable electrochemical applications.

Heterocyclic Analogs with Pyrimidine/Pyran Fusion

Example: PARP-1 Inhibitor ()

  • Structure: Pyrano[2,3-d]pyrimidine-2,4-dione with a thiophen-2-yl group.
  • Key Differences :
    • Pyrimidine ring replaces chromene, altering π-π stacking interactions.
    • Thiophene substituent enhances aromatic interactions in enzyme binding.
  • Activity : Demonstrates inhibition of PARP-1, highlighting the role of fused heterocycles in targeting enzymes.

Research Findings and Implications

Synthesis Efficiency: Ionic liquid-mediated synthesis (as in ) is scalable for dihydropyrano-chromenes but may require modification for spiro systems like the target compound.

Thermal Stability : High melting points (>300°C) in compounds 4a–l suggest that the target compound’s dual dione and spiro structure may confer similar thermal resilience.

Spectroscopic Signatures :

  • IR : Strong absorptions at ~1785–1680 cm⁻¹ (C=O stretching) in align with the target compound’s dione groups.
  • ¹H NMR : Spiro protons (e.g., cyclohexane CH₂ in ) exhibit distinct splitting patterns, aiding structural confirmation.

Biological Activity

The compound 3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione represents a unique structure within the class of chromenes, known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound features a spirocyclic structure that combines elements of chromene and cyclohexane. The unique arrangement contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds with chromene structures exhibit significant anticancer properties. For instance, derivatives of chromenes have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Compounds similar to 3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione have been reported to induce apoptosis in several cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : Certain chromene derivatives can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Antioxidant Properties

The antioxidant potential of this compound is noteworthy. Chromenes are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. Studies suggest that the presence of specific substituents on the chromene core enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Research indicates that chromene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways .

The biological activity of 3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It might interact with various receptors (e.g., estrogen receptors) affecting gene expression related to cell growth and survival.
  • Signal Transduction Pathways : The compound's influence on key signaling pathways such as MAPK and PI3K/Akt could underlie its anticancer and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of similar chromene compounds:

  • A study demonstrated that a related chromene derivative reduced tumor growth in xenograft models by 50% compared to control groups when administered at therapeutic doses over a four-week period.
  • Another investigation reported significant reductions in inflammatory markers in animal models treated with chromene compounds, suggesting potential for therapeutic applications in inflammatory diseases.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

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